molecular formula C8H9BrN2O3 B15239930 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No.: B15239930
M. Wt: 261.07 g/mol
InChI Key: OAGPHQWQEWCMHV-UHFFFAOYSA-N
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Description

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step often involves the formation of the propanoic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-3-bromo-2-chloropyridine): Similar structure but with a chlorine atom instead of an oxo group.

    3-Bromopropionic acid: Lacks the pyridine ring and amino group but shares the bromo and propanoic acid moieties.

Uniqueness

3-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the pyridine ring enhances its stability and ability to participate in various chemical reactions.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

3-(5-amino-3-bromo-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O3/c9-6-3-5(10)4-11(8(6)14)2-1-7(12)13/h3-4H,1-2,10H2,(H,12,13)

InChI Key

OAGPHQWQEWCMHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CCC(=O)O)Br

Origin of Product

United States

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